methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound featuring a pyrazole core. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate typically involves multi-step reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the chloro and dimethoxyphenyl groups . The reaction conditions often involve the use of solvents like THF (tetrahydrofuran) and catalysts such as SnCl2 (tin(II) chloride) and NaOAc (sodium acetate) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
Uniqueness
Methyl 1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C25H25ClN4O6 |
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Molecular Weight |
512.9 g/mol |
IUPAC Name |
methyl 1-[[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C25H25ClN4O6/c1-32-18-8-6-15(12-20(18)34-3)23-22(26)24(16-7-9-19(33-2)21(13-16)35-4)30(28-23)14-29-11-10-17(27-29)25(31)36-5/h6-13H,14H2,1-5H3 |
InChI Key |
KRGUYNQTBZAHKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)C(=O)OC)C4=CC(=C(C=C4)OC)OC)Cl)OC |
Origin of Product |
United States |
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